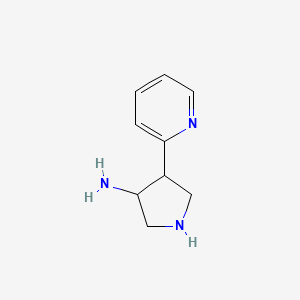
4-(Pyridin-2-yl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-2-yl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
One of the prominent applications of 4-(Pyridin-2-yl)pyrrolidin-3-amine is its role as a precursor in the synthesis of Acalabrutinib, a selective Bruton tyrosine kinase (BTK) inhibitor used in treating mantle cell lymphoma (MCL) and other B-cell malignancies. Acalabrutinib has been approved by the FDA and represents a significant advancement in targeted cancer therapy . The compound's ability to inhibit BTK is crucial for the therapeutic efficacy against various cancers.
Antiparasitic Properties
Recent studies have highlighted the potential of pyridine-containing compounds, including derivatives of this compound, in treating parasitic infections. For instance, compounds with similar structures have shown effectiveness against Trypanosoma cruzi and Leishmania donovani, indicating that modifications to the pyridine structure can enhance antiparasitic activity . The selectivity index observed in these studies suggests that further optimization could yield potent therapeutic agents.
Pharmacological Research
G Protein-Coupled Receptor (GPCR) Modulation
Research into GPCRs has identified this compound derivatives as potential agonists for GPBAR1, a receptor implicated in metabolic disorders such as obesity and type 2 diabetes. Compounds designed around this scaffold have demonstrated selective activation of GPBAR1 while avoiding cross-reactivity with other bile acid receptors, highlighting their therapeutic potential . This specificity is crucial for developing drugs with fewer side effects.
Synthesis and Formulation Studies
Synthetic Pathways
The preparation of this compound involves several synthetic routes that can be optimized for yield and purity. The synthesis often includes steps such as amination and cyclization reactions that leverage the reactivity of pyridine derivatives. Recent patents have improved the processes for synthesizing related compounds, which may indirectly enhance the availability and application of this compound .
Case Studies
Propriétés
Numéro CAS |
1782198-08-6 |
|---|---|
Formule moléculaire |
C9H13N3 |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
4-pyridin-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H13N3/c10-8-6-11-5-7(8)9-3-1-2-4-12-9/h1-4,7-8,11H,5-6,10H2 |
Clé InChI |
ZWQUPFOHGOJKTH-UHFFFAOYSA-N |
SMILES |
C1C(C(CN1)N)C2=CC=CC=N2 |
SMILES canonique |
C1C(C(CN1)N)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















